molecular formula C3H7N3O2 B041922 (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide CAS No. 25475-12-1

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

Cat. No. B041922
CAS RN: 25475-12-1
M. Wt: 117.11 g/mol
InChI Key: DQMRGSWXCVMJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide involves various chemical reactions, including acetylation, esterification, and ester interchange steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a similar functional group arrangement, was synthesized through a series of steps starting with N-methylaniline and proceeding through intermediate products to yield a high overall efficiency (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate details about the arrangement and interactions between atoms. For example, the crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor to α-amino acids, provides insights into inter-molecular hydrogen bonds and structural parameters essential for understanding the behavior of similar compounds (Xiao-liu et al., 2009).

Chemical Reactions and Properties

Compounds with the hydroxyiminoacetamide structure exhibit a range of chemical reactions and properties. For instance, N-substituted 2-hydroxyiminoacetamides have been designed and synthesized to interact with cholinesterases, exploring the potential for a triple-binding mode of interaction through the introduction of additional binding moieties (Maraković et al., 2016).

Physical Properties Analysis

The physical properties of compounds similar to (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties are determined through experimental studies and play a significant role in the compound's behavior in various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's utility in scientific and industrial applications. Studies on compounds like N-methylacetamide reveal the importance of understanding amide bond formations and the impact of different substituents on the compound's overall chemical behavior (Yan et al., 2020).

Scientific Research Applications

  • Scientific Field : Biochemistry, specifically peptide synthesis .
  • Summary of the Application : Oxyma is used as an additive in peptide syntheses due to its simple preparative accessibility, uncritical behavior at temperatures below 80°C, high yields, and low racemization of the peptides obtained .
  • Methods of Application or Experimental Procedures : Oxyma can be used as a coupling additive in the conventional peptide linking in solution, as in automated Merrifield synthesis on a solid-phase peptide synthesis, together with coupling reagents such as carbodiimides .
  • Results or Outcomes : The use of Oxyma in peptide synthesis results in high yields and low racemization of the peptides .

Safety And Hazards

The safety and hazards associated with a hydroxyimino compound would depend on its specific structure. Some hydroxyimino compounds could be hazardous due to their reactivity or toxicity .

properties

IUPAC Name

(2Z)-2-amino-2-hydroxyimino-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c1-5-3(7)2(4)6-8/h8H,1H3,(H2,4,6)(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMRGSWXCVMJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.